molecular formula C13H18N4O B6643516 N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-propan-2-ylpyrimidin-4-amine

N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-propan-2-ylpyrimidin-4-amine

Cat. No.: B6643516
M. Wt: 246.31 g/mol
InChI Key: DXKNFNYVORSRLF-UHFFFAOYSA-N
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Description

N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-propan-2-ylpyrimidin-4-amine is a heterocyclic compound that features both oxazole and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-propan-2-ylpyrimidin-4-amine typically involves the formation of the oxazole ring followed by the attachment of the pyrimidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be synthesized through the iodocyclization of alkenyl imidates . The pyrimidine ring can then be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-propan-2-ylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-propan-2-ylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-propan-2-ylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-propan-2-ylpyrimidin-4-amine is unique due to its specific combination of oxazole and pyrimidine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-propan-2-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-8(2)11-5-12(16-7-15-11)14-6-13-17-9(3)10(4)18-13/h5,7-8H,6H2,1-4H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKNFNYVORSRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CNC2=NC=NC(=C2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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